9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
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Overview
Description
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: . This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but with slight modifications that can alter its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxyinosine typically involves the fluorination of 2’-deoxyinosine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective fluorination at the 2’ position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxyinosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the purine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar moiety.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized purine derivatives, while substitution reactions can introduce different functional groups at the 2’ position .
Scientific Research Applications
2’-Fluoro-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2’-deoxyinosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. The fluorine atom at the 2’ position alters the compound’s interaction with enzymes involved in nucleic acid metabolism, potentially leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
2’-Deoxyinosine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxyadenosine: Similar structure but with an adenine base instead of hypoxanthine.
2’-Fluoro-2’-deoxycytidine: Contains a cytosine base instead of hypoxanthine.
Uniqueness: 2’-Fluoro-2’-deoxyinosine is unique due to the presence of the fluorine atom at the 2’ position, which significantly alters its chemical and biological properties compared to its analogs. This modification can enhance its stability and efficacy in various applications .
Properties
IUPAC Name |
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOTDBYJXFINS-QYYRPYCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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